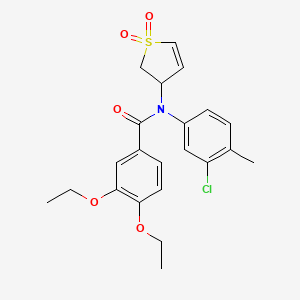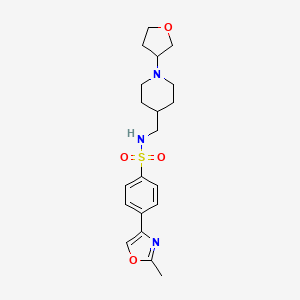![molecular formula C20H17F3N2O B2988657 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-66-9](/img/structure/B2988657.png)
6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is a versatile chemical compound with diverse applications in scientific research. Its unique structure allows for innovative studies in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors equipped with advanced control systems to ensure consistent quality and yield. The process involves the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high efficiency and selectivity.
化学反応の分析
Types of Reactions: 6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its unique structure allows for the modulation of biological targets, leading to the discovery of novel therapeutic agents.
Medicine: In medicine, 6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the materials science industry, the compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and durability.
作用機序
The compound exerts its effects through specific molecular targets and pathways. Its trifluoromethyl group plays a crucial role in its mechanism of action, interacting with biological targets to modulate their activity. The exact molecular pathways involved depend on the specific application and target of interest.
類似化合物との比較
2-[3-(Trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone
6-Styryl-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone
Uniqueness: 6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone stands out due to its unique structural features, which allow for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in the field.
特性
IUPAC Name |
6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRWVUIEJFFRI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2988576.png)
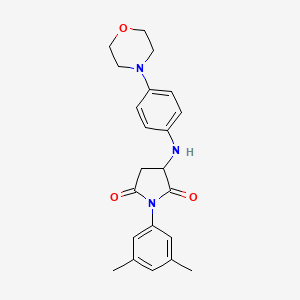
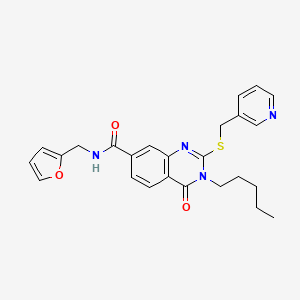
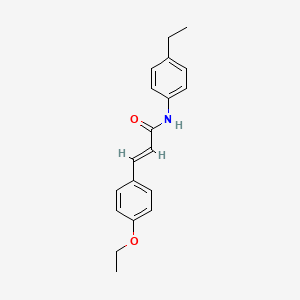
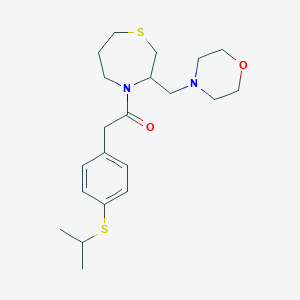
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)
![[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2988583.png)
![N-{[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2988586.png)
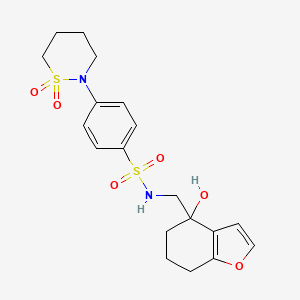
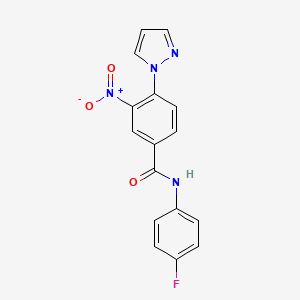
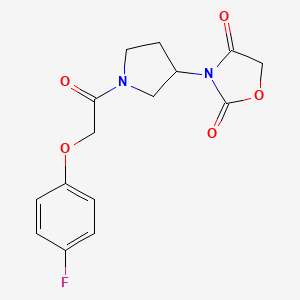
![N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2988593.png)
